molecular formula C12H11N3O B8402524 2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one

2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one

Cat. No. B8402524
M. Wt: 213.23 g/mol
InChI Key: OOHORQDLJNTOHE-UHFFFAOYSA-N
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Patent
US08138173B2

Procedure details

Acetyl chloride (0.7 mL, 9.8 mmol), acetic acid (1 mL), and ethylhydrazine (1.5 g, 9.8 mmol) were added sequentially to a suspension of methyl (1H-indol-3-yl)glyoxalate (1.0 g, 4.9 mmol) in ethanol (25 mL). The reaction mixture was heated at reflux for 18 hours. The reaction mixture was cooled to ambient temperature and then concentrated under reduced pressure. The residue was combined with acetonitrile. A pink solid was isolated by filtration and then purified by automated flash chromatography (Biotage, eluted with a gradient of 0-30% CMA in chloroform) to provide a white solid. This material was recrystallized from acetonitrile to provide 360 mg of 2-ethyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as white crystals, mp>250° C. MS (APCI) m/z 214 (M+H)+; Anal. calcd for C12H11N3O: C, 67.59; H, 5.20; N, 19.71. Found: C, 67.52; H, 5.14; N, 19.90.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.C(O)(=O)C.[CH2:9]([NH:11][NH2:12])[CH3:10].[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([C:22](=O)[C:23]([O:25]C)=O)=[CH:14]1>C(O)C>[CH2:9]([N:11]1[CH:14]=[C:15]2[C:22]([C:23](=[O:25])[NH:13][C:21]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=32)=[N:12]1)[CH3:10]

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)NN
Name
Quantity
1 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)OC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
A pink solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
purified by automated flash chromatography (Biotage
WASH
Type
WASH
Details
eluted with a gradient of 0-30% CMA in chloroform)
CUSTOM
Type
CUSTOM
Details
to provide a white solid
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C2C(NC=3C=CC=CC3C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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